

# Commercial Availability and Application of Paroxetine-d6 Reference Standard: A Technical Guide

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Compound of Interest		
Compound Name:	Paroxetine-d6-1	
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This technical guide provides an in-depth overview of the commercial availability of the Paroxetine-d6 reference standard, a critical tool for the accurate quantification of the antidepressant drug paroxetine in various analytical applications. This document outlines key suppliers, product specifications, and detailed experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

### Introduction to Paroxetine-d6

Paroxetine-d6 is a stable isotope-labeled version of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, anxiety disorders, and other conditions.[1] The inclusion of six deuterium atoms (d6) on the paroxetine molecule results in a mass shift that allows it to be distinguished from the unlabeled (d0) paroxetine by a mass spectrometer. This property makes Paroxetine-d6 an ideal internal standard for quantitative bioanalysis, as it co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

### **Commercial Availability**

Paroxetine-d6 reference standards are commercially available from a variety of specialized chemical suppliers. These standards are offered in different salt forms (typically hydrochloride







or maleate) and physical formats (neat solid/powder or pre-dissolved solutions). The choice of product will depend on the specific requirements of the analytical method and laboratory workflow.

A summary of prominent suppliers and their Paroxetine-d6 offerings is presented in the table below. It is important to note that catalog numbers, product specifications, and availability are subject to change, and direct consultation with the supplier is recommended.



Supplier	Product Name	Catalog Number (Example )	Form	Salt Form	Purity/Iso topic Enrichme nt	Standard Size(s)
Sigma- Aldrich (Cerilliant)	Paroxetine- D6 maleate solution	P-915-1ML	Solution (100 μg/mL in Methanol)	Maleate	Certified Reference Material	1 mL
Cayman Chemical	Paroxetine- d6 (hydrochlor ide)	35603	Solid	Hydrochlori de	≥99% deuterated forms (d1- d6)	500 μg, 1 mg
LGC Standards	Paroxetine- D6.maleate	LPM-PRX- 1488-MA	Neat Solid	Maleate	High Purity	10 mg, 50 mg, 100 mg
Axios Research	Paroxetine- d6 HCI (Mixture of Enantiomer s)	AR- P30413	Solid	Hydrochlori de	Fully characteriz ed	Inquire
Acanthus Research	Paroxetine- D6 Hydrochlori de	PRX-16- 001	Solid	Hydrochlori de	High Quality	25 mg
TLC Pharmaceu tical Standards	Paroxetine- d6 HCl	P-0274	Solid	Hydrochlori de	High Purity	Inquire
Clearsynth	Paroxetine- d6	CS-O- 33034	Solid	Free Base	High Purity	Inquire
Veeprho	Paroxetine- D6 (HCI Salt)	Inquire	Solid	Hydrochlori de	High Purity	Inquire



(Mixture of Enantiomer s)

## Experimental Protocols: Use in LC-MS/MS Bioanalysis

Paroxetine-d6 is extensively used as an internal standard for the quantification of paroxetine in biological matrices, most commonly human plasma. The following protocols are synthesized from published research and represent common methodologies.[2][3][4]

### **Preparation of Stock and Working Solutions**

- Paroxetine-d6 Stock Solution: Prepare a stock solution of Paroxetine-d6 at a concentration of 100 μg/mL in methanol.[2] Store this solution at -20°C to -25°C.[2][5]
- Working Internal Standard (IS) Solution: Dilute the Paroxetine-d6 stock solution with an
  appropriate solvent (e.g., methanol or a mixture of methanol and water) to a working
  concentration suitable for spiking into plasma samples. A typical working concentration might
  be in the low ng/mL range, designed to match the expected concentration of the analyte in
  the samples.

### Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a common liquid-liquid extraction procedure for isolating paroxetine and the Paroxetine-d6 internal standard from human plasma.[2][4]

- Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50  $\mu$ L of the human plasma sample.
- Internal Standard Spiking: Add 25 μL of the working Paroxetine-d6 internal standard solution to the plasma sample and vortex briefly.
- Extraction: Add 1000 μL of the extraction solvent (e.g., ethyl acetate or a mixture of cyclohexane and ethyl acetate) to the tube.[2][3]
- Mixing: Vortex the mixture for 1-2 minutes to ensure thorough extraction.



- Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
- Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as a mixture
  of acetonitrile and water with a formic acid modifier, and vortex to dissolve the residue. The
  sample is now ready for LC-MS/MS analysis.

### **LC-MS/MS Instrumental Analysis**

The following are representative conditions for the chromatographic separation and mass spectrometric detection of paroxetine and Paroxetine-d6.

- Liquid Chromatography:
  - Column: A C18 reverse-phase column is commonly used (e.g., 50 x 2.1 mm, 3.5 μm).
  - Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
  - Flow Rate: 0.2 0.5 mL/min.
  - Injection Volume: 5 10 μL.
  - Gradient: A gradient elution is typically employed, starting with a high percentage of Mobile
     Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.
- Tandem Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).

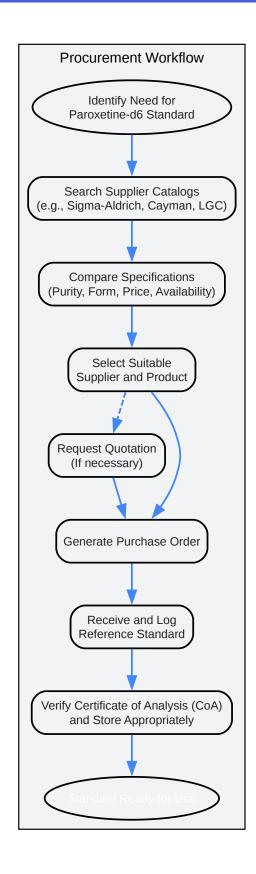


- MRM Transitions (Example):
  - Paroxetine: Q1: 330.0 m/z → Q3: 70.0 m/z[4]
  - Paroxetine-d6: The specific transition will depend on the exact labeling pattern, but a common transition would be Q1: 336.0 m/z → Q3: 70.0 m/z or a similar fragment.

# Visualization of Workflows Procurement Workflow for Paroxetine-d6 Reference Standard

The following diagram illustrates the logical steps involved in procuring a Paroxetine-d6 reference standard for research purposes.





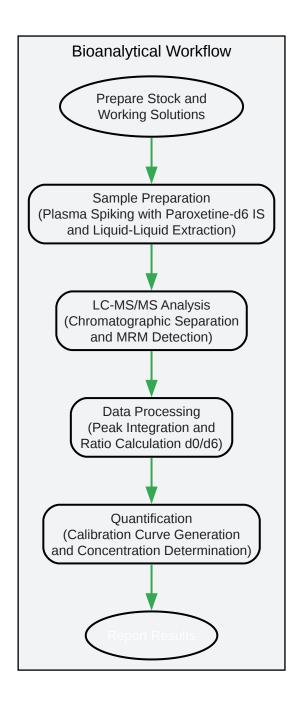
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Procurement workflow for a reference standard.



### **Experimental Workflow for Sample Analysis**

This diagram outlines the key stages of a typical bioanalytical experiment using Paroxetine-d6 as an internal standard.



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Experimental workflow for bioanalysis.



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